3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE
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Overview
Description
3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a phenylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE typically involves multiple steps, including the formation of the morpholine ring, introduction of the trifluoromethyl group, and coupling with the phenylcarbamoyl moiety. Common reagents used in these reactions include trifluoromethylating agents, carbamoyl chlorides, and morpholine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the morpholine ring may contribute to its overall stability and solubility. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)BUTANAMIDE: Similar structure with a butanamide moiety instead of propanamide.
3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)ETHANAMIDE: Similar structure with an ethanamide moiety instead of propanamide.
Uniqueness
3-(MORPHOLIN-4-YL)-N-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the morpholine ring contributes to its solubility and overall stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropanoylamino)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O3/c16-15(17,18)11-2-1-3-12(10-11)19-14(24)21-20-13(23)4-5-22-6-8-25-9-7-22/h1-3,10H,4-9H2,(H,20,23)(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKJCWPVPMLWSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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